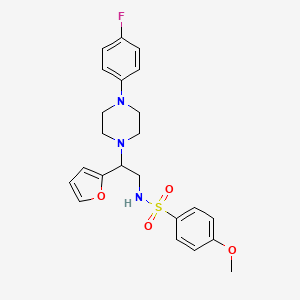

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Description

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide features a piperazine core substituted with a 4-fluorophenyl group, an ethyl chain bearing a furan-2-yl moiety, and a 4-methoxybenzenesulfonamide group. The 4-methoxybenzenesulfonamide group may enhance metabolic stability and selectivity compared to simpler sulfonamides .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4S/c1-30-20-8-10-21(11-9-20)32(28,29)25-17-22(23-3-2-16-31-23)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11,16,22,25H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXZCMZRDXQNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

The compound acts as an inhibitor of ENTs. It has been found to be more selective towards ENT2 than ENT1 . This selectivity could lead to specific downstream effects depending on the cellular context and the relative expression of ENT1 and ENT2.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane. This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function. The exact downstream effects would depend on the specific cellular context.

Pharmacokinetics

Similar compounds have been found to be soluble in dmso, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport across the cell membrane. This could potentially affect cellular processes that depend on nucleosides, such as DNA replication and repair, RNA transcription, and adenosine signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Modified Sulfonamide Groups

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (RN: 877648-40-3)

- Key Differences : Replaces the 4-methoxybenzenesulfonamide with a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide group.

- Implications : The benzodioxine moiety increases aromaticity and may alter receptor binding kinetics compared to the methoxy-substituted sulfonamide in the target compound. This could influence solubility and CNS penetration .

N-(4-Methoxyphenyl)benzenesulfonamide

- Key Differences : Lacks the piperazine and furan-ethyl groups, featuring only a simple sulfonamide linkage.

- Implications : The absence of the piperazine-furan scaffold reduces molecular complexity and likely diminishes receptor specificity. However, the methoxy group is retained, suggesting shared metabolic pathways .

2.2 Piperazine-Based Analogues with Varied Substituents

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0) Key Differences: Substitutes the furan-ethyl-sulfonamide chain with an acetamide group linked to a tosyl (4-methylbenzenesulfonyl)-piperazine. The tosyl group could enhance stability but reduce CNS activity due to increased hydrophobicity .

- Compounds 4o, 4p, 4q, 4r, 4s, 4t (Quinolone Derivatives) Key Differences: Feature a quinolone-carboxylic acid core instead of a sulfonamide, with piperazine linked to substituted phenyl groups (e.g., 4-chlorophenyl, 4-bromophenyl). Implications: These derivatives exhibit antibacterial activity, highlighting how structural changes (quinolone vs. sulfonamide) redirect pharmacological action from CNS targets to microbial enzymes .

2.3 Sulfonamide Derivatives with Heterocyclic Variations

- W-18 and W-15 Key Differences: Piperidinylidene-based sulfonamides with nitro (W-18) or chloro (W-15) substituents, lacking the furan and methoxy groups. The target compound’s furan and methoxy groups may offer better selectivity and reduced off-target effects .

- N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Key Differences: Replaces the furan-ethyl-sulfonamide with a thiophen-3-yl-benzamide group and an ethoxyethyl linker. Implications: The thiophene and ethoxyethyl groups may improve solubility but reduce blood-brain barrier permeability compared to the target compound’s furan and compact ethyl chain .

Data Table: Structural and Functional Comparison

Key Research Findings

- Receptor Affinity : The piperazine core in the target compound is a hallmark of CNS-targeting drugs, suggesting affinity for serotonin (5-HT) or dopamine receptors .

- Metabolic Stability : The 4-methoxy group may reduce oxidative metabolism, extending half-life compared to nitro- or chloro-substituted analogues .

- Structural Insights : The furan group’s electron-rich nature could facilitate π-π interactions with aromatic residues in receptor binding pockets, a feature absent in simpler sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.